Cloth Scarlet R

説明

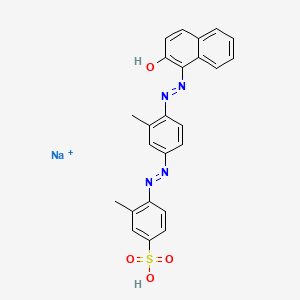

Structure

3D Structure of Parent

特性

CAS番号 |

6406-58-2 |

|---|---|

分子式 |

C24H20N4NaO4S+ |

分子量 |

483.5 g/mol |

IUPAC名 |

sodium;4-[[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-methylphenyl]diazenyl]-3-methylbenzenesulfonic acid |

InChI |

InChI=1S/C24H20N4O4S.Na/c1-15-13-18(25-26-22-11-9-19(14-16(22)2)33(30,31)32)8-10-21(15)27-28-24-20-6-4-3-5-17(20)7-12-23(24)29;/h3-14,29H,1-2H3,(H,30,31,32);/q;+1 |

InChIキー |

DMFNHGZZDBFTOC-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)O)C)N=NC3=C(C=CC4=CC=CC=C43)O.[Na+] |

製品の起源 |

United States |

Nomenclature and Classification in Scholarly Discourse

Cloth Scarlet R is a term that can encompass more than one chemical entity, leading to potential ambiguity in scholarly literature. However, the most frequently cited compound associated with this name is identified by the CAS number 85-83-6. chembk.comcdhfinechemical.com In scientific literature, it is more formally known by several synonyms, including Solvent Red 24, Sudan IV, and Oil Red BB. scindiaindustries.comtcichemicals.com Its Colour Index designation is C.I. 26105. chemicalbook.comnih.gov

From a chemical classification standpoint, Cloth Scarlet R (CAS 85-83-6) is a diazo dye. biognost.com Its molecular structure is characterized by the presence of two azo groups (-N=N-), which are responsible for its color. scindiaindustries.com The IUPAC name for this specific compound is 1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-ol. nih.gov It is a fat-soluble dye, which is why it is also classified as a solvent dye. wikipedia.org

Another compound sometimes associated with similar common names is C.I. Acid Red 150, also known as Cloth Red 2R, with the CAS number 6226-78-4. Its IUPAC name is 3-hydroxy-4-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-2,7-disulfonic acid. This distinction is crucial as their chemical properties and applications differ significantly. This article will focus on the compound with CAS number 85-83-6, referred to as Cloth Scarlet R or Solvent Red 24.

| Identifier | Value |

|---|---|

| Common Name | Cloth Scarlet R, Scarlet R |

| Systematic Name (IUPAC) | 1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-ol nih.gov |

| CAS Number | 85-83-6 cdhfinechemical.comscindiaindustries.com |

| Colour Index (C.I.) Name | Solvent Red 24 nih.gov |

| Colour Index (C.I.) Number | 26105 chemicalbook.comnih.gov |

| Chemical Class | Diazo Dye biognost.com |

| Synonyms | Sudan IV, Oil Red BB, Fat Red B scindiaindustries.com |

Historical Perspectives on Acid Dyes in Scientific Inquiry

The development of synthetic dyes in the 19th century revolutionized numerous industries, particularly textiles. Acid dyes, a class to which some scarlet dyes belong, have a rich history intertwined with scientific and technological advancements. The earliest acid dyes, triarylmethane derivatives, emerged in 1868, noted for their strong dyeing capabilities, though they initially had poor fastness. researchgate.net

A significant milestone in the history of acid dyes occurred in 1877 with the synthesis of Acid Red A, the first acid dye specifically developed for wool dyeing, and its basic structure was determined. researchgate.net This marked a turning point in the scientific understanding of dye-fiber interactions. Subsequent research after 1890 led to the invention of acid dyes with anthraquinone (B42736) structures, which expanded the available color palette and improved dye properties. researchgate.net

The term "acid dye" itself is derived from the acidic conditions of the dyebath, typically using acids like sulfuric or acetic acid, which facilitates the ionic bonding between the anionic dye molecules and the protonated amino groups in protein fibers like wool and silk. dtu.dk Early scientific inquiry into the dyeing process with acid dyes was pivotal in developing the chemical theory of dyeing, which posited that the interaction between the dye and the fiber was a chemical reaction rather than a purely physical one. biognost.com This foundational research laid the groundwork for the development of a vast array of synthetic dyes with tailored properties for various applications.

Contemporary Research Significance of Cloth Scarlet R Within Textile Chemistry and Environmental Science

In modern research, Cloth Scarlet R, particularly in its Solvent Red 24 form, is a subject of study in both textile chemistry and environmental science, though the focus of the research in these two fields differs significantly.

In the realm of textile chemistry , while not a classic acid dye for protein fibers, the principles of its application to nonpolar materials are of interest. Research in this area often focuses on its use for coloring synthetic materials such as plastics (polystyrene, PVC, etc.), waxes, and oils due to its solubility in organic solvents. scindiaindustries.com Studies may investigate the optimization of dyeing processes for these materials, the fastness properties of the dye on different substrates, and the development of analytical methods for its detection and quantification in various matrices. scindiaindustries.comresearchgate.netnih.gov For instance, analytical techniques like high-performance liquid chromatography (HPLC) are employed to identify and quantify residual dyes in textiles. researchgate.net

The environmental science significance of Cloth Scarlet R is a major area of contemporary research, driven by concerns over the release of textile dyes into the environment. As an azo dye, Cloth Scarlet R has the potential for its degradation to form potentially harmful aromatic amines. researchgate.net Consequently, a substantial body of research is dedicated to its biodegradation and decolorization.

Numerous studies have explored the use of microbial consortia to break down Scarlet R. For example, a consortium of Proteus vulgaris and Micrococcus glutamicus has been shown to completely decolorize the dye under anoxic conditions. researchgate.netdtu.dknih.gov Research has identified specific enzymes, such as riboflavin (B1680620) reductase and NADH-DCIP reductase, that are involved in the degradation process. nih.gov A significant degradation byproduct identified through techniques like Fourier-transform infrared spectroscopy (FTIR) and gas chromatography-mass spectrometry (GC-MS) is 1,4-benzenediamine. dtu.dknih.gov

| Microorganism/Consortium | Condition | Decolorization/Degradation Rate | Key Findings | Reference |

|---|---|---|---|---|

| Consortium GR (Proteus vulgaris & Micrococcus glutamicus) | Static anoxic | Average decolorization rate of 16,666 µg/h | Complete decolorization and over 90% TOC and COD reduction within 3 hours. researchgate.netdtu.dknih.gov | researchgate.netdtu.dknih.gov |

| Proteus vulgaris (pure culture) | Static anoxic | Average decolorization rate of 3,571 µg/h | Significantly slower than the consortium. nih.gov | nih.gov |

| Micrococcus glutamicus (pure culture) | Static anoxic | Average decolorization rate of 2,500 µg/h | Significantly slower than the consortium. nih.gov | nih.gov |

| Pseudomonas pseudoalcaligenes PS5 | Not specified | Maximum decolorization at pH 7 and 37°C | Effective in decolorizing and degrading Scarlet RR. researchgate.net | researchgate.net |

Phytotoxicity studies of the biodegraded products of Scarlet R have, in some cases, shown no toxicity, suggesting that microbial treatment can be an effective method for detoxifying wastewater containing this dye. dtu.dknih.gov This area of research is crucial for developing sustainable and environmentally friendly solutions for treating textile industry effluents.

Future Research Directions and Emerging Paradigms for Cloth Scarlet R

Integration of Artificial Intelligence and Machine Learning in Dye Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of dye chemistry, offering powerful tools for prediction, design, and optimization. For azo dyes such as Cloth Scarlet R, which is chemically identified as the sodium salt of sulpho-toluene-azo-toluene-azo-β-naphthol dokumen.pubarchive.orgarchive.org, AI and ML can accelerate innovation and address complex challenges.

Predictive Modeling: Machine learning algorithms are increasingly being used to establish models that can predict the properties of azo dyes with a high degree of accuracy. For instance, models can forecast the maximum absorption wavelength (λmax), a critical property for determining a dye's color. This predictive capability allows researchers to screen vast virtual libraries of potential dye molecules and identify candidates with desired shades without synthesizing each one, saving significant time and resources. Furthermore, AI can be trained on toxicological data to predict the potential mutagenicity or carcinogenicity of new dye structures, enabling the design of safer alternatives from the outset. dokumen.pub

Process Optimization: AI and ML models are also being applied to optimize various stages of the dye lifecycle. This includes modeling the biodegradation of azo dyes and the efficiency of their removal from wastewater, which is crucial for environmental remediation. scribd.com By analyzing complex, non-linear relationships between various parameters, these models can identify the optimal conditions for dye application, leading to more efficient and less wasteful dyeing processes. For example, an Artificial Neural Network (ANN) can determine the most influential parameters in a sorption process for dye removal.

Generative Design: Looking further ahead, generative AI holds the potential to design entirely new dye molecules. By learning the fundamental relationships between chemical structures and their resulting properties from vast datasets, generative models can propose novel molecular architectures for dyes like Cloth Scarlet R that are optimized for specific performance characteristics, such as enhanced colorfastness, reduced environmental impact, or improved affinity for sustainable fibers.

| Machine Learning Application | Predicted Property / Outcome for Azo Dyes | Potential Benefit for Cloth Scarlet R Research |

| XGBoost Algorithm | Maximum absorption wavelength (λmax) | Faster screening for derivatives with specific shades. |

| Neural Networks | Mutagenicity and toxicological profiles dokumen.pub | In-silico safety assessment to guide synthesis of safer analogues. |

| Random Forest (RF) | Dye adsorption capacity of biosorbents | Development of more effective wastewater treatment solutions. |

| Gene Expression Programming | Biodegradation pathways and efficiency scribd.com | Designing more biodegradable versions of the dye. |

| Generative AI | Novel molecular structures | Creation of new dyes with superior performance and sustainability. |

Development of Novel Eco-Friendly Materials for Dye Applications

The textile industry is under increasing pressure to adopt more sustainable practices, a significant part of which involves the materials used in dyeing. Research is actively exploring green alternatives to conventional dyeing systems, which presents a promising avenue for the future application of Cloth Scarlet R.

Sustainable Sourcing and Synthesis: A major research thrust is the development of environmentally benign synthesis methods for azo dyes. This includes the use of green catalysts, such as magnetic solid acids, and solvent-free reaction conditions, which aim to reduce the use of hazardous chemicals, minimize waste, and lower energy consumption. For instance, efficient azo dye synthesis has been demonstrated using grinding methods at room temperature, which circumvents the need for toxic solvents and harsh reaction conditions.

Eco-Friendly Fibers and Mordants: The interaction between a dye and the textile material is fundamental to the dyeing process. Future research will increasingly focus on applying dyes like Cloth Scarlet R to a new generation of eco-friendly fabrics derived from sustainable sources. Beyond the fiber itself, there is a strong emphasis on replacing traditional metallic mordants, which can be toxic, with sustainable alternatives. Plant-based polyphenols, for example, have been used to pretreat fabrics, creating in-situ azo dye formation within the fibers and improving dyeability without relying on heavy metals.

Biocatalysis and Biosorption: Innovative and sustainable methods such as enzyme-based biocatalysis and biosorption are emerging as promising approaches. archive.org Enzymes can be used to facilitate dyeing processes under milder conditions, while biosorbents made from renewable materials like agricultural waste offer a green solution for removing residual dyes from wastewater. archive.org

| Eco-Friendly Approach | Description | Relevance to Cloth Scarlet R |

| Green Synthesis | Use of non-toxic catalysts and solvent-free methods for dye production. | Reduces the environmental footprint of manufacturing Cloth Scarlet R. |

| Natural Mordants | Replacement of metallic salts with plant-based compounds (e.g., polyphenols). | Enables safer and more sustainable application on natural fibers. |

| Sustainable Fibers | Dyeing on fabrics made from renewable or recycled sources. | Expands the application scope to eco-conscious textiles. |

| Biosorption | Using agricultural waste and other biomaterials to treat dye effluent. | Provides a low-cost, effective method for wastewater remediation. |

Advanced Spectroscopic and Imaging Techniques for In-Situ Analysis of Dye Processes

Understanding the intricate interactions between dye molecules, textile fibers, and other chemical agents during the dyeing process is key to improving efficiency and quality. Non-invasive, in-situ analytical techniques are becoming indispensable tools for gaining real-time insights into these complex systems.

Non-Invasive Identification and Monitoring: Techniques such as Fiber Optics Reflectance Spectroscopy (FORS) and hyperspectral imaging are powerful non-invasive methods for identifying dyes directly on textiles. These spectral techniques can provide detailed information about the chemical composition of the colorants without the need for sample extraction. For a dye like Cloth Scarlet R, this would allow for rapid quality control and authentication of dyed fabrics.

Mapping Molecular Coordination: Advanced techniques like micro X-ray fluorescence (µ-XRF) mapping and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy offer even deeper insights. These methods can be used to study the coordination chemistry of dye-mordant complexes within the textile matrix itself. By mapping the distribution of elements and probing the local atomic environment, researchers can understand how the dye is bound within the fiber at a molecular level. This knowledge is crucial for optimizing dye uptake, improving fastness properties, and understanding degradation mechanisms.

Real-Time Process Analysis: The ultimate goal is to monitor the dyeing process in real-time. In-situ spectroscopy allows for the continuous analysis of the dye bath and the fabric as dyeing occurs. This provides a dynamic view of dye exhaustion, diffusion into the fiber, and the kinetics of the dyeing process. Such data is invaluable for developing more accurate process models, optimizing dyeing parameters for efficiency and consistency, and ensuring the desired final shade is achieved with minimal resource consumption.

| Technique | Type of Analysis | Information Gained | Future Application for Cloth Scarlet R |

| FORS & Hyperspectral Imaging | Non-invasive, in-situ | Identification of dyes and pigments on fabric surfaces. | Rapid quality control and conservation studies of textiles dyed with Cloth Scarlet R. |

| µ-XRF Mapping | Elemental mapping | Distribution of mordants and dye complexes within the fiber structure. | Understanding dye penetration and uniformity in different textile types. |

| NEXAFS Spectroscopy | Molecular coordination | Insight into the chemical bonding and coordination of the dye-mordant complex. | Optimizing mordant use and improving the stability and fastness of the dye. |

| In-Situ Raman Spectroscopy | Real-time molecular analysis | Monitoring chemical changes and dye uptake during the dyeing process. | Developing highly efficient, resource-saving dyeing protocols. |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Cloth Scarlet R in laboratory settings, and how can researchers optimize yield and purity?

- Methodological Answer : Synthesis involves controlled stoichiometric reactions, typically using precursors like aromatic amines and diazonium salts under acidic conditions. Key steps include:

- Temperature control : Maintain reaction temperatures between 0–5°C during diazotization to prevent by-products .

- Purification : Use column chromatography with silica gel (60–120 mesh) and ethanol:hexane (3:7) as eluent to isolate the compound .

- Yield optimization : Conduct factorial experiments to test variables (e.g., catalyst concentration, pH) and apply ANOVA to identify significant factors .

- Data Table Example :

| Catalyst Type | Concentration (mol/L) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfuric Acid | 0.1 | 78 | 98.5 |

| HCl | 0.2 | 65 | 95.2 |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing Cloth Scarlet R?

- Methodological Answer :

- UV-Vis Spectroscopy : Confirm λmax at 520 nm (characteristic of azo dyes) using a 0.01% w/v solution in methanol .

- FT-IR Analysis : Identify N=N stretching vibrations (1450–1600 cm<sup>-1</sup>) and aromatic C-H bonds (3000–3100 cm<sup>-1</sup>) .

- HPLC-MS : Use a C18 column with acetonitrile:water (70:30) mobile phase to resolve peaks and validate molecular weight via ESI+ mode .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data when characterizing Cloth Scarlet R across studies?

- Methodological Answer :

- Comparative Meta-Analysis : Aggregate data from 10+ studies using PRISMA guidelines to identify confounding variables (e.g., solvent polarity, instrument calibration) .

- Statistical Validation : Apply Cohen’s kappa coefficient to assess inter-laboratory reproducibility of NMR/IR peaks .

- Machine Learning : Train a CNN model on spectral libraries to detect anomalies in peak alignment .

Q. What experimental design frameworks are suitable for evaluating the environmental stability of Cloth Scarlet R under varying pH and UV exposure?

- Methodological Answer :

- PICOT Framework :

- P : Cloth Scarlet R in aqueous solutions.

- I : Exposure to UV light (365 nm) and pH 3–8.

- C : Control groups under dark/neutral conditions.

- O : Degradation rate measured via HPLC.

- T : 0–48 hours .

- Accelerated Stability Testing : Use Arrhenius equation to predict degradation kinetics at 25°C/60% RH .

Q. How can cross-disciplinary approaches (e.g., computational chemistry + experimental toxicology) enhance understanding of Cloth Scarlet R’s bioaccumulation potential?

- Methodological Answer :

- QSAR Modeling : Develop predictive models using descriptors like logP and molar refractivity to estimate bioconcentration factors .

- In Vitro Assays: Expose zebrafish embryos to 0.1–10 mg/L concentrations and measure LC50 via probit analysis .

- Data Integration : Apply structural equation modeling (SEM) to correlate computational predictions with experimental toxicity .

Methodological Tools & Resources

- Literature Review : Use Google Scholar’s advanced operators (e.g., "Cloth Scarlet R" AND "degradation pathway") and "Cited by" tracking to identify seminal papers .

- Ethical Compliance : Ensure synthesis protocols adhere to EPA guidelines for hazardous waste disposal (e.g., neutralization of diazonium salts before disposal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。